methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate
Description
This compound is a highly complex polycyclic diterpene derivative characterized by multiple stereochemical centers and oxygen-rich ring systems. Its structure includes:
- Four fused rings with tetracyclic and pentacyclic frameworks, including a dioxatetracyclo[6.6.1.01,5.011,15]pentadecane core and a trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-ene substituent.
- Functional groups: Acetyloxy (OAc), hydroxyl (-OH), methylbut-2-enoyloxy (tigloyl), and methyl ester (-COOCH3) moieties.
- Stereochemistry: Absolute configurations at positions 4S, 5R, 6S, and others are critical for its bioactivity, as seen in related diterpenes .
Properties
IUPAC Name |
methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44O14/c1-8-15(2)24(37)46-19-12-18(45-16(3)35)28(4)13-43-21-22(28)31(19)14-44-33(40,26(38)41-7)25(31)29(5,23(21)36)34-20-11-17(30(34,6)48-34)32(39)9-10-42-27(32)47-20/h8-10,17-23,25,27,36,39-40H,11-14H2,1-7H3/b15-8+/t17-,18+,19-,20?,21-,22-,23+,25-,27-,28+,29+,30-,31?,32-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNRXIOWEMKFFZ-TXCILVRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@H]3[C@@H]2C14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56C7C[C@@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)(C(=O)OC)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99399-65-2 | |
| Record name | Azadirachtin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099399652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azadirachtin D is highly complex due to its intricate molecular structure, which includes multiple stereogenic centers and various oxygen-bearing functional groups. The first total synthesis of azadirachtin was achieved by Steven Ley’s research group at the University of Cambridge in 2007 . This synthesis involved a relay approach, where a heavily functionalized decalin intermediate was prepared through total synthesis on a small scale and then derived from the natural product for larger-scale operations.
Industrial Production Methods: Industrial production of azadirachtin D typically involves extraction from neem seeds or kernels. The process includes disintegrating the seeds into a powder, extracting with solvents like methanol or ethanol, and purifying the extract through various chromatographic techniques . The final product is often obtained as a dry powder with high purity.
Chemical Reactions Analysis
Types of Reactions: methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Although less common, reduction can affect the carbonyl groups.
Substitution: Various substitution reactions can occur, particularly involving the ester and ether groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying complex natural product synthesis and stereochemistry.
Biology: Investigated for its role in plant-insect interactions and its potential as a natural pesticide.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the formulation of biopesticides and eco-friendly pest control solutions.
Mechanism of Action
methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate exerts its effects primarily through its action as an insect growth regulator. It disrupts the molting process in insects by inhibiting the synthesis and release of ecdysteroids, hormones essential for insect development . This leads to developmental delays, growth inhibition, and ultimately, death. The compound also acts as an antifeedant, reducing the insect’s appetite and preventing further damage to plants .
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Key Observations :
- The target compound shares oxygen-rich polycyclic frameworks with daphnane diterpenes and the tricyclic compound in .
- Unlike megastigmanglycosides, which are monoterpenes with sugar moieties, the target compound lacks glycosidic bonds but features esterified acyl groups (e.g., tigloyl) .
Spectroscopic and Configurational Analysis
Table 2: Spectroscopic Techniques for Structural Elucidation
Key Observations :
Key Observations :
- The target compound’s tigloyl and acetyloxy groups may enhance membrane permeability, akin to marine sponge steroids .
Biological Activity
Methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate is a complex limonoid derived from the neem tree (Azadirachta indica). This compound is part of a class of tetranortriterpenoids known for their significant biological activities including insecticidal properties.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by multiple hydroxyl groups and complex cyclic systems that contribute to its biological activity. The specific stereochemistry of the compound plays a crucial role in its interaction with biological systems.
| Property | Details |
|---|---|
| IUPAC Name | Methyl (4S,5R,...pentadecane-4-carboxylate |
| Molecular Formula | C₃₅H₄₈O₁₄ |
| Molecular Weight | 624.81 g/mol |
| Source | Derived from Azadirachta indica |
Insecticidal Properties
This compound exhibits potent insecticidal activity against various pest species. Research indicates that it acts primarily through:
- Disruption of Hormonal Regulation : The compound interferes with the hormonal systems of insects leading to developmental abnormalities.
- Feeding Deterrent : It acts as a feeding deterrent for herbivorous insects which reduces crop damage.
Antimicrobial Activity
Studies have shown that this limonoid also possesses antimicrobial properties:
- Bacterial Inhibition : It has demonstrated effectiveness against several bacterial strains including Escherichia coli and Staphylococcus aureus.
Antioxidant Activity
The presence of multiple hydroxyl groups contributes to its antioxidant capacity:
- Radical Scavenging : The compound can neutralize free radicals which may protect cells from oxidative stress.
Case Studies and Research Findings
-
Insecticidal Efficacy Study :
- A study conducted on the efficacy of this compound against Spodoptera litura showed a significant reduction in larval weight and survival rates at concentrations as low as 50 ppm.
- Reference: .
-
Antimicrobial Activity Assessment :
- A comparative study indicated that this compound had an IC50 value of 30 µg/ml against Staphylococcus aureus, showcasing its potential as a natural antimicrobial agent.
- Reference: PlantaeDB .
-
Antioxidant Potential Evaluation :
- In vitro assays demonstrated that the compound exhibited significant antioxidant activity with an EC50 value of 25 µg/ml in DPPH radical scavenging assays.
- Reference: NCBI .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
